tert-butyl methyl bis-PEG3-acid ester
Overview
Description
tert-Butyl methyl bis-PEG3-acid ester: is a chemical compound with the molecular formula C15H28O7 and a molecular weight of 320.38 g/mol . It is commonly used in various chemical and biological applications due to its unique properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl methyl bis-PEG3-acid ester typically involves the esterification of polyethylene glycol (PEG) derivatives with tert-butyl and methyl groups. The reaction conditions often include the use of catalysts such as boron trifluoride etherate and anhydrous magnesium sulfate . The process may involve the use of tert-butanol and other reagents to achieve the desired esterification.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl methyl bis-PEG3-acid ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be performed using agents such as or .
Substitution: The ester can undergo nucleophilic substitution reactions with reagents like sodium methoxide or ammonia .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chemistry: tert-Butyl methyl bis-PEG3-acid ester is used as a linker in the synthesis of complex molecules, particularly in click chemistry and drug conjugation .
Biology: In biological research, the compound is utilized for PEGylation of proteins and peptides, enhancing their stability and solubility .
Medicine: The compound is employed in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells .
Industry: this compound is used in the surface modification of materials, improving their biocompatibility and functionality .
Mechanism of Action
The mechanism of action of tert-butyl methyl bis-PEG3-acid ester involves its ability to form stable ester bonds with various molecules. This property is exploited in PEGylation , where the compound attaches to proteins or peptides, enhancing their pharmacokinetics and reducing immunogenicity . The molecular targets include amino groups on proteins and peptides, and the pathways involved are primarily esterification and conjugation reactions .
Comparison with Similar Compounds
- tert-Butyl bis-PEG2-acid ester
- Methyl bis-PEG4-acid ester
- tert-Butyl bis-PEG5-acid ester
Comparison: tert-Butyl methyl bis-PEG3-acid ester is unique due to its specific PEG chain length and the presence of both tert-butyl and methyl groups. This combination provides a balance of hydrophobicity and hydrophilicity , making it particularly useful in applications requiring amphiphilic properties .
Properties
IUPAC Name |
methyl 3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O7/c1-15(2,3)22-14(17)6-8-20-10-12-21-11-9-19-7-5-13(16)18-4/h5-12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGZZUJFRLYLKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146651 | |
Record name | 4,7,10,14-Tetraoxahexadecanoic acid, 15,15-dimethyl-13-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-93-2 | |
Record name | 4,7,10,14-Tetraoxahexadecanoic acid, 15,15-dimethyl-13-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,14-Tetraoxahexadecanoic acid, 15,15-dimethyl-13-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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